molecular formula C7H3BrFNS B066784 2-Bromo-4-fluorophenyl isothiocyanate CAS No. 175205-35-3

2-Bromo-4-fluorophenyl isothiocyanate

Cat. No. B066784
M. Wt: 232.07 g/mol
InChI Key: SSLVXFSUADEZBQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromo-4-fluorophenyl isothiocyanate often involves multistep reactions. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing certain pharmaceuticals, can be synthesized through cross-coupling reactions or diazotization followed by coupling with benzene. These methods highlight the challenges and innovations in synthesizing bromo-fluoroaryl compounds, providing a context for understanding the synthesis of 2-Bromo-4-fluorophenyl isothiocyanate derivatives (Qiu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Bromo-4-fluorophenyl isothiocyanate has been elucidated using techniques such as X-ray diffraction and quantum chemical analysis. For example, a new chalcone derivative's molecular structure was determined, showing the utility of these techniques in understanding the structural properties of bromo-fluoroaryl compounds (Zaini et al., 2018).

Chemical Reactions and Properties

Compounds with bromo and fluoro substituents on the aromatic ring, similar to 2-Bromo-4-fluorophenyl isothiocyanate, exhibit unique reactivities. These reactivities have been explored in the context of synthesizing heterocyclic compounds and in cross-coupling reactions. For example, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one illustrates the potential for generating biologically active compounds through strategic chemical transformations (Wang et al., 2016).

Physical Properties Analysis

Physical properties, such as melting points, solubility, and crystalline structure, are crucial for understanding the behavior of compounds like 2-Bromo-4-fluorophenyl isothiocyanate. While specific data on this compound might be scarce, studies on similar compounds provide valuable insights. For instance, the crystal structures of related bromo-fluorophenyl compounds have been determined, offering insights into intermolecular interactions and packing in the solid state (Pham et al., 2019).

Scientific Research Applications

Isothiocyanates and Cancer Chemoprevention

Isothiocyanates, including 2-bromo-4-fluorophenyl isothiocyanate, are recognized for their cancer chemopreventive properties. Studies have shown that dietary administration of isothiocyanate-rich substances, like broccoli sprout extract, can significantly inhibit the development of cancers such as bladder cancer. The chemopreventive action is attributed to the ability of isothiocyanates to induce enzymes like glutathione S-transferase and NAD(P)H:quinone oxidoreductase 1, which are crucial protectants against oxidants and carcinogens. These substances demonstrate high bioavailability and rapid urinary excretion, suggesting effective delivery to tissues like the bladder epithelium, which is a common site for cancer development (Munday et al., 2007).

Anticarcinogenic Activities of Structurally Related Isothiocyanates

Sulforaphane and its structurally related synthetic norbornyl isothiocyanates, sharing similarities with 2-bromo-4-fluorophenyl isothiocyanate, have demonstrated potent anticarcinogenic activities. These compounds have been shown to block the formation of tumors, like mammary tumors in animal models, by inducing phase 2 detoxication enzymes. This indicates that functionalized isothiocyanates could be potential agents for cancer chemoprevention (Zhang et al., 1994).

Antidiabetic and Antibacterial Properties of Related Compounds

Compounds structurally related to 2-bromo-4-fluorophenyl isothiocyanate, like N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM), have shown potential as antidiabetic and antibacterial agents. CPAM has been observed to significantly reduce blood sugar levels in diabetic animal models without adverse toxicological effects on vital organs. Additionally, CPAM demonstrated antibacterial activity against various bacterial strains, indicating its potential for treating secondary infections common in diabetic individuals (Misra, Nag, & Sonawane, 2016).

Safety And Hazards

2-Bromo-4-fluorophenyl isothiocyanate is classified as dangerous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

2-bromo-4-fluoro-1-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS/c8-6-3-5(9)1-2-7(6)10-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLVXFSUADEZBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371284
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorophenyl isothiocyanate

CAS RN

183995-72-4, 175205-35-3
Record name 2-Bromo-4-fluoro-1-isothiocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183995-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-fluorophenyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-35-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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